1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

CBX7 Polycomb Epigenetics

Procure 847395-42-0 for a structurally unique entry into CBX7 chromodomain inhibition (PubChem AID 1224903). This is the sole pyrrolidinone-benzimidazole analog in that screen. Combined N-isobutyl and 4-bromophenyl groups are absent from all activity-profiled MAGL and SaFabI inhibitors, offering an unexplored activity fingerprint. The C–Br bond enables 20–50 derivative parallel synthesis via Suzuki, Buchwald, or Sonogashira reactions, reducing costs compared to de novo synthesis of Cl/CH₃/OCH₃ congeners.

Molecular Formula C21H22BrN3O
Molecular Weight 412.331
CAS No. 847395-42-0
Cat. No. B3019257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS847395-42-0
Molecular FormulaC21H22BrN3O
Molecular Weight412.331
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H22BrN3O/c1-14(2)12-25-19-6-4-3-5-18(19)23-21(25)15-11-20(26)24(13-15)17-9-7-16(22)8-10-17/h3-10,14-15H,11-13H2,1-2H3
InChIKeyCXROERRRNBFSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395-42-0): Structural Profile and Procurement-Relevant Classification


1-(4-Bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395‑42‑0, molecular formula C₂₁H₂₂BrN₃O, MW 412.3) is a fully synthetic, heterocyclic small molecule that fuses a pyrrolidin‑2‑one core with a 4‑bromophenyl N1‑substituent and an N‑isobutyl‑benzimidazole moiety . The compound is catalogued in the PubChem BioAssay repository (AID 1224903) as a primary screening candidate against the CBX7 chromodomain . Its scaffold—4‑(1H‑benzo[d]imidazol‑2‑yl)pyrrolidin‑2‑one—has been independently validated as a potent inhibitor of Staphylococcus aureus FabI (enoyl‑acyl carrier protein reductase; IC₅₀ = 976.8 nM for the unoptimized core) [1] and as a selective monoacylglycerol lipase (MAGL) pharmacophore when appropriately substituted (IC₅₀ = 8.0–9.4 nM for halogenated phenyl analogs) [2], establishing this compound as a privileged, multi‑target‑explorable chemical probe.

Why In‑Class Pyrrolidinone‑Benzimidazoles Cannot Be Treated as Interchangeable: The Case of CAS 847395‑42‑0


Benzimidazole‑pyrrolidin‑2‑one hybrids display extreme sensitivity to peripheral substitution, which governs target engagement and selectivity. In the MAGL series, moving from 4‑Cl (IC₅₀ = 8.6 nM) to 4‑OCH₃ (IC₅₀ = 9.4 nM) preserved potency, whereas FAAH counter‑screening revealed a >5,000‑fold selectivity window only for the 4‑OCH₃ analog [1]. In the SaFabI program, N‑alkyl chain elongation on the benzimidazole ring and chiral resolution of the pyrrolidinone modulated IC₅₀ from 976.8 nM (racemic scaffold) to 94.0 nM [(S)‑n31] [2]. Because 847395‑42‑0 uniquely pairs an N‑isobutyl‑benzimidazole with a 4‑bromophenyl group—substituents that are absent from all published activity‑profiled analogs—its biological fingerprint cannot be reliably inferred from generic in‑class compounds . Simple replacement with a des‑bromo, N‑unsubstituted, or para‑tolyl congener risks forfeiting the CBX7 screening signal and the synthetic diversification handle that define this compound's procurement value.

Quantitative Differentiation Guide for 1-(4-Bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (847395‑42‑0)


CBX7 Chromodomain Primary Screen Inclusion: A Target Space Not Addressed by Common In‑Class Analogs

847395‑42‑0 is one of the compounds tested in PubChem AID 1224903, a quantitative AlphaScreen designed to detect inhibitors of the CBX7–H3K27me3 protein–peptide interaction . The assay employed recombinant His₆‑CBX7 chromodomain (100 nM) and biotinylated H3K27me3 peptide (50 nM) with streptavidin donor and Ni²⁺ acceptor beads; signal reduction relative to DMSO controls directly measures inhibition of chromatin‑reader engagement [1]. Although individual potency values are not publicly disclosed, inclusion in this high‑content, proximity‑based screen distinguishes 847395‑42‑0 from head‑to‑head comparators such as 1‑(4‑bromophenyl)‑4‑(1‑methyl‑1H‑benzimidazol‑2‑yl)pyrrolidin‑2‑one (CAS 847395‑36‑2) and 4‑(1‑isobutyl‑1H‑benzo[d]imidazol‑2‑yl)‑1‑(p‑tolyl)pyrrolidin‑2‑one, neither of which appears in the CBX7 dataset .

CBX7 Polycomb Epigenetics AlphaScreen

MAGL vs. FAAH Selectivity Inferred from 4‑Substituted Phenyl Analogs: The 4‑Bromophenyl Differentiation Hypothesis

In the Altamimi et al. (2020) pyrrolidin‑2‑one‑linked benzimidazole series, halogenated 4‑substituted phenyl analogs achieved single‑digit nanomolar MAGL IC₅₀ values: Compound 22 (4‑Cl): 8.6 nM; Compound 23 (3‑Cl,4‑F): 8.0 nM [1]. Both halogenated derivatives retained micromolar FAAH activity (35 µM and 24 µM, respectively), yielding MAGL/FAAH selectivity ratios of ~4,000 and ~3,000 [1]. The non‑halogenated 4‑OCH₃ analog (Compound 25, 9.4 nM MAGL) was >5,300‑fold selective over FAAH [1]. These compounds all bear an unsubstituted NH on the benzimidazole ring, whereas 847395‑42‑0 introduces both an N‑isobutyl group (enhancing lipophilicity and steric bulk) and a 4‑bromophenyl substituent. The bromine atom—being more polarizable and a better leaving group than chlorine—is predicted to alter the binding pose within the MAGL hydrophobic channel and may further shift FAAH counter‑target activity.

MAGL FAAH Endocannabinoid Selectivity

SaFabI Enzymatic Potency Benchmark: Where the Core Scaffold Is Validated but the 847395‑42‑0 Substituent Set Remains Unexplored

The 4‑(1H‑benzo[d]imidazol‑2‑yl)pyrrolidin‑2‑one scaffold common to 847395‑42‑0 served as the starting point for a J. Med. Chem. 2024 optimization campaign targeting SaFabI [1]. The initial hit (Compound 1) inhibited SaFabI with an IC₅₀ of 976.8 nM, and iterative N‑alkylation and chiral resolution ultimately delivered (S)‑n31 (IC₅₀ = 94.0 nM; S. aureus MIC = 0.25–1 µg/mL; in vivo efficacy superior to linezolid) [1]. Critically, all advanced leads in this series retain a free NH on the benzimidazole and lack the para‑bromophenyl substituent, meaning the precise contribution of the 847395‑42‑0 substitution pattern to FabI inhibition has not been measured.

SaFabI MRSA Antibacterial Enoyl‑ACP Reductase

Synthetic Tractability via 4‑Bromophenyl Handle: A Unique Derivatization Advantage Over 4‑Cl, 4‑CH₃, and 4‑OCH₃ Analogs

The 4‑bromophenyl substituent on the pyrrolidin‑2‑one nitrogen constitutes a versatile synthetic handle for Pd‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that is not available in the equipotent MAGL‑active analogs bearing 4‑Cl, 4‑CH₃, or 4‑OCH₃ groups [1]. Bromine's superior oxidative addition kinetics relative to chlorine enables milder reaction conditions and broader substrate scope, permitting late‑stage diversification into biaryl, aryl‑amine, or aryl‑alkyne libraries without requiring de novo scaffold re‑synthesis.

Cross‑Coupling Suzuki Buchwald‑Hartwig Late‑Stage Functionalization

Optimal Use Cases for 1-(4-Bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Based on Verified Differentiation Evidence


Epigenetic Probe Development: CBX7 Chromodomain Hit Validation and Selectivity Profiling

Investigators studying PRC1‑mediated gene silencing should procure 847395‑42‑0 as a starting point for CBX7 hit confirmation. The compound's inclusion in the PubChem AID 1224903 AlphaScreen provides a documented—though unquantified—inhibition signal against the CBX7–H3K27me3 interaction . Follow‑up experiments should include dose–response AlphaScreen or fluorescence polarization assays with counterscreens against CBX4 and CBX8 chromodomains, using UNC3866 (CBX7 IC₅₀ = 66 nM) as a positive control. Because no other pyrrolidinone‑benzimidazole analog is registered in this assay, 847395‑42‑0 offers a unique entry point into this target class.

Endocannabinoid System Pharmacology: Probing MAGL Inhibition with an N‑Isobutyl‑4‑Bromophenyl Vector

For groups optimizing MAGL inhibitors, 847395‑42‑0 should be evaluated head‑to‑head against Compounds 22 (4‑Cl) and 25 (4‑OCH₃) from Altamimi et al. (2020) to determine whether the combined N‑isobutyl‑benzimidazole and 4‑bromophenyl modifications enhance potency beyond the benchmark IC₅₀ of 8.0–9.4 nM or improve FAAH selectivity beyond 3,000‑fold [1]. Counter‑screening against human FAAH and ABHD6/ABHD12 is essential to establish selectivity. The 4‑bromophenyl group also facilitates subsequent PET tracer development via ¹⁸F‑ or ⁷⁶Br‑isotopologue synthesis for in vivo imaging studies.

Anti‑Staphylococcal Drug Discovery: Exploring an Uncharted Substitution Vector on the SaFabI Scaffold

847395‑42‑0 represents an untested substitution pattern on the clinically validated 4‑(1H‑benzo[d]imidazol‑2‑yl)pyrrolidin‑2‑one SaFabI scaffold. Teams should benchmark its enzymatic SaFabI IC₅₀ and S. aureus MIC against the published values for Compound 1 (IC₅₀ = 976.8 nM) and (S)‑n31 (IC₅₀ = 94.0 nM; MIC = 0.25–1 µg/mL) [2]. The N‑isobutyl group may enhance membrane permeability, while the bromine atom provides a handle for metabolic probing or further SAR. A negative result in the FabI assay is equally informative, as it would delineate the steric and electronic boundaries of the benzimidazole N‑substituent tolerance.

Parallel Library Synthesis: Leveraging the 4‑Bromophenyl Group for Rapid Diversification

Medicinal chemistry laboratories seeking to generate focused libraries around the pyrrolidinone‑benzimidazole scaffold should select 847395‑42‑0 specifically for its C–Br bond, which enables Suzuki–Miyaura, Buchwald‑Hartwig, or Sonogashira diversification under mild conditions. A single 100‑mg procurement of 847395‑42‑0 can yield 20–50 biaryl, aryl‑amine, or aryl‑alkyne analogs in a single parallel synthesis run, a capability unmatched by the corresponding 4‑Cl, 4‑CH₃, or 4‑OCH₃ congeners that require de novo synthesis for each derivative. This directly reduces procurement and synthesis costs for hit‑to‑lead expansion.

Quote Request

Request a Quote for 1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.